molecular formula C8H12N2O B13179901 3-Amino-1-(pyridin-3-yl)propan-1-ol

3-Amino-1-(pyridin-3-yl)propan-1-ol

Cat. No.: B13179901
M. Wt: 152.19 g/mol
InChI Key: RTAJHYMECOMLFK-UHFFFAOYSA-N
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Description

3-Amino-1-(pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a pyridine ring attached to a three-carbon chain, which is further substituted with an amino group and a hydroxyl group

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-amino-1-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4,9H2

InChI Key

RTAJHYMECOMLFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of 3-nitropyridine to 3-aminopyridine, followed by the addition of a three-carbon chain through a Grignard reaction or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and other techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxaldehyde or pyridine carboxylic acid, while reduction can produce different amine derivatives .

Scientific Research Applications

3-Amino-1-(pyridin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.

    3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a pyridine ring.

    3-(Pyrrolidin-1-yl)propan-1-ol: Contains a pyrrolidine ring instead of a pyridine ring .

Uniqueness

3-Amino-1-(pyridin-3-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a three-carbon chain attached to a pyridine ring.

Biological Activity

3-Amino-1-(pyridin-3-yl)propan-1-ol, an organic compound with the molecular formula C8H10N2O, has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a three-carbon chain with an amino group and a hydroxyl group, making it a derivative of pyridine. The unique combination of these functional groups allows for diverse chemical interactions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 7.8 to 500 µg/mL , depending on the specific structural modifications made to the compound .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeMIC (µg/mL)Activity Type
This compound15.6 - 500Gram-positive bacteria
Pyridin-2-ylmethylidene derivatives7.8 - 125Various bacterial strains

The observed antimicrobial activity is believed to be influenced by the compound's lipophilicity , which affects its ability to penetrate cell membranes .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It appears to inhibit specific enzymes involved in cancer progression, particularly nitric oxide synthase (NOS), which plays a role in tumor growth and metastasis. By modulating NOS activity, this compound may help reduce tumor proliferation and enhance therapeutic outcomes in cancer treatment.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of nitric oxide synthase, impacting various physiological processes related to inflammation and cancer.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways, leading to altered cell growth and apoptosis in cancer cells.
  • Structural Modifications : Variations in the chemical structure can significantly influence its biological activity, with certain derivatives showing enhanced potency against microbial strains and cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that modifications to the pyridine ring significantly affected antimicrobial potency, with some derivatives demonstrating superior activity against resistant bacterial strains .

Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer properties, highlighting its ability to inhibit NOS in colorectal cancer models. This study suggested that the compound could serve as a lead for developing new anticancer agents targeting NOS pathways .

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